N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group and two methyl groups attached to the pyrazole ring, along with an amine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with butylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2,5-dimethylpyrazol-3-one, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butylamine: A simple amine with a butyl group.
2,5-dimethylpyrazole: A pyrazole derivative with two methyl groups.
5-amino-pyrazoles: Compounds with an amino group attached to the pyrazole ring.
Uniqueness
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride is unique due to the combination of its butyl, methyl, and amine groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-8(2)11-12(9)3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
MYBJYLJQPMFIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NN1C)C.Cl |
Origin of Product |
United States |
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